molecular formula C12H22O2 B1623508 Methyl 9-undecenoate CAS No. 5760-50-9

Methyl 9-undecenoate

Cat. No.: B1623508
CAS No.: 5760-50-9
M. Wt: 198.3 g/mol
InChI Key: RHRCWCJKYPOGNT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-undecenoate: is an organic compound with the molecular formula C12H22O2 . It is a fatty acid methyl ester derived from undecenoic acid. This compound is characterized by a long hydrocarbon chain with a terminal double bond and a methyl ester group. It is commonly used in various industrial and research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: Methyl 9-undecenoate is used as a building block in organic synthesis It serves as a precursor for the synthesis of various polymers and specialty chemicals

Biology: In biological research, this compound is used as a substrate in enzymatic studies. It is also employed in the synthesis of bioactive compounds and as a model compound in studies of fatty acid metabolism.

Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions. It is also investigated for its antimicrobial properties and potential use in topical formulations.

Industry: this compound is used in the production of fragrances and flavors. It is also utilized in the manufacture of lubricants, surfactants, and plasticizers. Its ability to undergo polymerization reactions makes it valuable in the production of specialty polymers.

Safety and Hazards

  • Safety : Methyl 9-undecenoate is generally considered safe for use in flavorings and fragrances. It has an acceptable daily intake (ADI) when used as a flavoring agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-undecenoate can be synthesized through the esterification of undecenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of undecenoic acid, which is derived from castor oil. The process involves the pyrolysis of ricinoleic acid to yield undecenoic acid, which is then esterified with methanol. The reaction is conducted at elevated temperatures and may involve the use of a continuous reactor system to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 9-undecenoate can undergo oxidation reactions to form various oxidation products, such as epoxides and hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated esters or alcohols.

    Substitution: It can participate in substitution reactions, such as halogenation, where the double bond is replaced by halogen atoms.

    Hydroformylation: This reaction involves the addition of a formyl group to the double bond, resulting in the formation of aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

    Hydroformylation: Typically involves the use of a rhodium or cobalt catalyst under high pressure and temperature.

Major Products:

    Oxidation: Epoxides, hydroxylated esters.

    Reduction: Saturated esters, alcohols.

    Substitution: Halogenated esters.

    Hydroformylation: Aldehydes.

Mechanism of Action

The mechanism of action of methyl 9-undecenoate involves its reactivity at the double bond and ester group. In biological systems, it can be metabolized by enzymes such as esterases and lipases, leading to the formation of undecenoic acid and methanol. The double bond allows for various chemical modifications, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

    Methyl 10-undecenoate: Similar in structure but with the double bond at the tenth carbon position.

    Ethyl 9-undecenoate: An ester with an ethyl group instead of a methyl group.

    Undecylenic acid: The parent acid of methyl 9-undecenoate, lacking the ester group.

Uniqueness: this compound is unique due to its specific position of the double bond and the presence of the methyl ester group. This configuration provides distinct reactivity and properties compared to its analogs. For example, the position of the double bond influences the compound’s reactivity in polymerization and hydroformylation reactions, making it suitable for specific applications in materials science and organic synthesis.

Properties

IUPAC Name

methyl (E)-undec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4H,5-11H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRCWCJKYPOGNT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063998, DTXSID80191405
Record name 9-Undecenoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 9-undecenoate, (9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale straw-yellow, oily liquid
Record name Methyl 9-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/72/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in alcohol
Record name Methyl 9-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/72/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.886 (20°)
Record name Methyl 9-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/72/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

37973-85-6, 5760-50-9
Record name Methyl (9E)-9-undecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37973-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9-undecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005760509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 9-undecenoate, (9E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037973856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Undecenoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Undecenoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 9-undecenoate, (9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl undec-9-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 9-UNDECENOATE, (9E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08G184184E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 9-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Reaction was carried out in the same manner as in Example 1, except that a mixture of 1 ml of methyl oleate and 1 ml of 2-octene was used in place of 1 ml of the methyl oleate, the reaction temperature was 70°C., and the reaction time was 17 hours. There were obtained methyl 9-undecenoate in a yield of about 5% and methyl 9-pentadecenoate in a yield of about 7% (estimated from the chromatogram). Besides, metathesis products were obtained independently from methyl oleate and 2-octene.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction was carried out in the same manner as in Example 1, except that a mixture of 1 ml of methyl oleate and 1 ml of 2-octene was used in place of 1 ml of the methyl oleate, the reaction temperature was 70° C., and the reaction time was 17 hours. There were obtained methyl 9-undecenoate in a yield of about 5% and methyl 9-pentadecanoate in a yield of about 7% (estimated from the chromatogram). Besides, metathesis products were obtained independently from methyl oleate and 2-octene.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 9-undecenoate
Reactant of Route 2
Reactant of Route 2
Methyl 9-undecenoate
Reactant of Route 3
Reactant of Route 3
Methyl 9-undecenoate
Reactant of Route 4
Reactant of Route 4
Methyl 9-undecenoate
Reactant of Route 5
Reactant of Route 5
Methyl 9-undecenoate
Reactant of Route 6
Reactant of Route 6
Methyl 9-undecenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.